N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-11-3-4-13-10(5-11)6-14(22-13)16(21)19-7-12(8-19)18-15(20)9-1-2-9/h3-6,9,12H,1-2,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAJOYHWLGACPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing reagents and aromatic precursors.
Introduction of the fluoro group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.
Construction of the azetidine ring: This involves cyclization reactions, often using azetidine precursors and suitable catalysts.
Attachment of the cyclopropanecarboxamide moiety: This step typically involves amide bond formation reactions using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to modify the benzothiophene core or the azetidine ring.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LAH, sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloro-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
- N-[1-(5-methyl-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
- N-[1-(5-bromo-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide
Uniqueness
N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]cyclopropanecarboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
